7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary targets of 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile are cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are involved in cell proliferation . In particular, this compound has been identified as a potential inhibitor of CDK2 .
Mode of Action
The compound interacts with its targets by binding to the active site of CDK2 . This binding inhibits the kinase activity of CDK2, thereby disrupting the cell cycle and preventing cell proliferation . The compound’s interaction with its targets results in changes in cell cycle progression and can induce apoptosis .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption of the cell cycle can lead to cell cycle arrest and apoptosis, which are downstream effects of CDK2 inhibition .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound have been predicted in silico . These properties impact the compound’s bioavailability, which is crucial for its effectiveness as a drug.
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the cell cycle, induction of apoptosis, and inhibition of cell proliferation . These effects can potentially lead to the death of cancer cells, making the compound a potential anticancer agent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s optical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . .
Biochemical Analysis
Biochemical Properties
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . This compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity . Additionally, this compound has been shown to interact with other proteins involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, this compound affects gene expression by downregulating genes involved in cell proliferation and upregulating pro-apoptotic genes . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2/cyclin A2 complex . This binding is facilitated by hydrogen bonds with key amino acids, leading to the inhibition of CDK2 activity . The inhibition of CDK2 results in cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may exert its effects through other mechanisms, such as the inhibition of other kinases and the modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active metabolites that contribute to its therapeutic effects . Additionally, it may affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects . Its distribution within the body is influenced by factors such as tissue permeability, blood flow, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2/cyclin A2 complex and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 5-amino-3-anilino-1H-pyrazole with 2-(4-methoxyphenyl)malononitrile. This reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in ethanol. The reaction proceeds through the formation of an intermediate aza-Michael adduct, which undergoes subsequent cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and potential for functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-20-11-4-2-9(3-5-11)12-8-17-14-10(6-15)7-18-19(14)13(12)16/h2-5,7-8H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCYDLLKZINFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162751 | |
Record name | 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-48-2 | |
Record name | 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338394-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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